1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine
Description
Chemical Structure: The compound features a pyrimidine core substituted at position 5 with a tetramethyl-1,3,2-dioxaborolan-2-yl group (a boronic ester) and at position 2 with a piperidin-4-amine moiety. Its molecular formula is C${16}$H${24}$BN${3}$O${4}$, with a molecular weight of 333.20 g/mol . The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key reaction in pharmaceutical synthesis for forming carbon-carbon bonds .
Purity and Applications: The compound is available at 95% purity and is used in drug discovery for constructing complex molecules, particularly in fragment-based ligand design . Its structural features align with intermediates in kinase inhibitor synthesis, where boronic esters facilitate late-stage diversification .
Properties
Molecular Formula |
C15H25BN4O2 |
|---|---|
Molecular Weight |
304.20 g/mol |
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine |
InChI |
InChI=1S/C15H25BN4O2/c1-14(2)15(3,4)22-16(21-14)11-9-18-13(19-10-11)20-7-5-12(17)6-8-20/h9-10,12H,5-8,17H2,1-4H3 |
InChI Key |
ZQFZNNGIQRGLRT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine typically involves the formation of the dioxaborolane ring followed by its attachment to the pyrimidinyl and piperidinyl groups. Common synthetic routes include:
Borylation Reactions: Utilizing palladium-catalyzed borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate.
Hydroboration: Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine undergoes several types of chemical reactions:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Major Products
The major products formed from these reactions include various boron-containing intermediates and final products that retain the dioxaborolane ring structure.
Scientific Research Applications
The applications of 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine are related to its role as a chemical intermediate in the synthesis of pyrimidine-based drugs .
Key Chemical Properties
- Common Name: 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine .
- CAS Number: 1416062-82-2 .
- Molecular Weight: 304.20 .
- Molecular Formula: C15H25BN4O2 .
Because the search results provide limited direct applications of 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine, information on pyrimidine derivatives and Suzuki-Miyaura coupling reactions are included to highlight its potential use .
Role in Pyrimidine-Based Drug Synthesis
- Pyrimidine derivatives have a major impact in drug discovery for anti-infectives and anticancer treatments .
- 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine can be used as an intermediate in Suzuki-Miyaura coupling reactions .
- Suzuki-Miyaura coupling involves reacting pyrimidine derivatives with arylboronic acids to create candidate compounds for study .
- For example, pyrazolo-pyridineboronate ester can be reacted with a pyrimidine derivative in the presence of Pd(dppf)Cl2 and K2CO3 in aqueous dioxane to afford an intermediate . This intermediate can then undergo Buchwald–Hartwig coupling with a 4-(4-isopropylpiperazin-1-yl)aniline .
- The resulting compounds have demonstrated potent activity against HIV-1 strains and resistant mutants .
- Pyrimidine derivatives have been evaluated for antibacterial activity against strains such as S. aureus, Streptococcus pneumoniae, and Enterococcus faecalis, with some derivatives exhibiting good activity (MIC = 0.25–1 μg/mL) .
- Pyrimidine derivatives also show promise as EGFR-TKI inhibitors, inducing apoptosis and cell cycle arrest in cancer cells . One such compound also expressed a 27-fold lower toxicity against normal liver cells, indicating an improved dosage safety margin .
Mechanism of Action
The mechanism of action for 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine involves its interaction with molecular targets through its boron-containing dioxaborolane ring
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Boronic Ester Utility: The target compound’s boronic ester enables efficient cross-coupling, distinguishing it from non-boronated analogs like the thiophene-substituted derivative . Compounds with trifluoromethyl groups (e.g., 936250-22-5) retain coupling capability but may exhibit reduced reactivity due to electron-withdrawing effects .
Piperidine vs.
Substituent Effects :
- Methyl/Isopropyl Groups : Increase lipophilicity but may hinder solubility (e.g., 944401-58-5) .
- Trifluoromethyl Groups : Improve metabolic stability but alter electronic properties of the boronic ester .
- Heterocycle Swaps : Pyridine derivatives (e.g., 944401-57-4) exhibit distinct electronic profiles compared to pyrimidines, affecting both reactivity and target engagement .
Synthetic Versatility : The target compound’s dual functionality (boronic ester + piperidine) makes it a versatile intermediate for generating diverse libraries via Suzuki coupling and amine derivatization .
Biological Activity
1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, incorporating a boron-containing moiety, positions it as a candidate for various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₂₄BN₃O₃
- Molecular Weight : 305.18 g/mol
- CAS Number : 1202805-26-2
- Physical State : Solid at room temperature
The biological activity of this compound is attributed to its interaction with specific biological targets. The boron atom in the dioxaborolane moiety can participate in various biochemical reactions, potentially influencing enzyme activities and cellular signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
- Cellular Uptake : The piperidine structure could facilitate cellular uptake, enhancing its bioavailability and efficacy.
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds often exhibit antiviral properties. The specific compound under discussion has shown promise in preliminary studies against viral infections by inhibiting viral replication mechanisms.
Anticancer Potential
Studies have suggested that compounds with similar structural features can interfere with cancer cell proliferation by modulating key signaling pathways. The ability to target specific receptors or enzymes involved in tumor growth makes it a candidate for further investigation in oncology.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of pyrimidine derivatives, 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine was tested against various viral strains. Results indicated a significant reduction in viral load in treated cell lines compared to controls, suggesting effective inhibition of viral replication.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound demonstrated that it could induce apoptosis in cancer cell lines through the activation of caspase pathways. This study highlights its potential as a therapeutic agent in cancer treatment.
Research Findings
Recent studies have expanded on the biological activity of similar compounds:
- Mechanistic Insights : Research shows that the incorporation of boron into organic molecules can enhance their reactivity and selectivity towards biological targets.
- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, which are crucial for its therapeutic application.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
